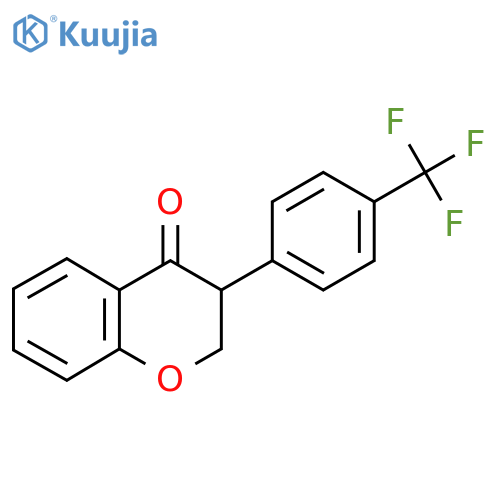Cas no 1220452-68-5 (3-(4-(Trifluoromethyl)phenyl)chroman-4-one)

1220452-68-5 structure
商品名:3-(4-(Trifluoromethyl)phenyl)chroman-4-one
3-(4-(Trifluoromethyl)phenyl)chroman-4-one 化学的及び物理的性質
名前と識別子
-
- 3-(4-(Trifluoromethyl)phenyl)chroman-4-one
- 3-(4-Trifluoromethyl-phenyl)-chroman-4-one
-
- インチ: 1S/C16H11F3O2/c17-16(18,19)11-7-5-10(6-8-11)13-9-21-14-4-2-1-3-12(14)15(13)20/h1-8,13H,9H2
- InChIKey: GHQXDYKJXNHFKS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)C1C(C2C=CC=CC=2OC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 292.07111408 g/mol
- どういたいしつりょう: 292.07111408 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 292.25
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 4
3-(4-(Trifluoromethyl)phenyl)chroman-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM291983-1g |
3-(4-(Trifluoromethyl)phenyl)chroman-4-one |
1220452-68-5 | 97% | 1g |
$732 | 2023-03-05 | |
| Chemenu | CM291983-1g |
3-(4-(Trifluoromethyl)phenyl)chroman-4-one |
1220452-68-5 | 97% | 1g |
$622 | 2021-06-17 |
3-(4-(Trifluoromethyl)phenyl)chroman-4-one 関連文献
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
1220452-68-5 (3-(4-(Trifluoromethyl)phenyl)chroman-4-one) 関連製品
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
